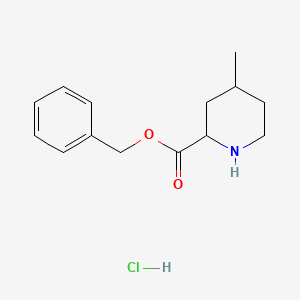

Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride

Description

Table 1: Key Identifiers for the Base Compound

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 339183-94-7 | |

| PubChem CID | 9899457 | |

| DSSTox Substance ID | DTXSID00432544 | |

| SMILES | C[C@@H]1CCNC@HC(=O)OCC2=CC=CC=C2 | |

| InChIKey | MEVXXXMYNKWKDQ-DGCLKSJQSA-N |

The hydrochloride form inherits structural identifiers from the parent molecule but requires additional descriptors for the ionic interaction with chloride.

Synonymous Terminology in Chemical Literature

The compound is referenced under multiple synonymous designations across chemical databases and synthetic protocols:

Table 2: Synonymous Terms for the Base Compound

For the hydrochloride salt, nomenclature conventions typically append "hydrochloride" to the base name (e.g., "benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride"). In pharmacological contexts, such derivatives may adopt proprietary codes during preclinical development, though none are specified in the provided sources.

Properties

Molecular Formula |

C14H20ClNO2 |

|---|---|

Molecular Weight |

269.77 g/mol |

IUPAC Name |

benzyl 4-methylpiperidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-11-7-8-15-13(9-11)14(16)17-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3;1H |

InChI Key |

RRWKFJSFKSOSNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Oxidation to 4-Picoline-2-Carboxylic Acid Ethyl Ester Oxynitride

The method begins with 4-picoline-2-carboxylic acid ethyl ester as the starting material. Phospho-molybdic acid catalyzes the oxidation using hydrogen peroxide (H₂O₂) in an aqueous medium. The reaction proceeds at 0–80°C for 4–8 hours, yielding 4-picoline-2-carboxylic acid ethyl ester oxynitride. After cooling, the pH is adjusted to alkalinity (pH 8–10) using sodium hydroxide, and the product is extracted with dichloromethane. Recrystallization with a petrol ether/ethyl acetate mixture purifies the oxynitride intermediate.

Reduction to 4-Methylpiperidine-2-Carboxylic Acid Ethyl Ester Hydrochloride

The oxynitride is dissolved in methanol, and palladium charcoal (10% Pd/C) facilitates catalytic hydrogenation under 0–50°C for 1–20 hours. Anhydrous formic acid acts as a hydrogen donor, reducing the nitro group to an amine. Post-reduction, the mixture is filtered to remove the catalyst, concentrated, and extracted with ethyl acetate. Acidification with concentrated hydrochloric acid precipitates the hydrochloride salt, which is recrystallized from ethanol/ethyl acetate to yield white crystals.

Critical Parameters:

- Catalyst loading: 10% Pd/C by weight.

- Solvent ratio (methanol:substrate): 5–30:1.

- Yield after recrystallization: 70–85%.

Hydrogenation and Chiral Resolution of 4-Methyl-2-Pyridine Carboxylic Acid

Hydrogenation to 4-Methylpiperidine-2-Carboxylic Acid

This route starts with 4-methyl-2-pyridine carboxylic acid, which undergoes catalytic hydrogenation at 45–55°C under 2–3 kg/cm² hydrogen pressure. Palladium charcoal (10% Pd/C) in methanol converts the pyridine ring to a piperidine structure over 4–6 hours. The resulting 4-methylpiperidine-2-carboxylic acid is isolated via filtration and solvent evaporation.

Esterification with Benzyl Alcohol

The carboxylic acid is esterified using benzyl alcohol in toluene with thionyl chloride (SOCl₂) as the acylating agent. The reaction is conducted at room temperature, followed by aqueous workup to remove excess reagents. Transesterification ensures the formation of benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate.

Racemic Resolution and Hydrochloride Formation

The racemic mixture is resolved using D-amygdalic acid in methanol, selectively crystallizing the (2R,4R)-enantiomer. For the (±)-trans variant, this step is omitted. The free base is treated with hydrochloric acid in ethanol, yielding the hydrochloride salt with >98% purity after recrystallization.

Optimization Insights:

- Hydrogenation pressure: 2–3 kg/cm² improves reaction rate without side products.

- Solvent choice: Methanol enhances hydrogen solubility and catalyst activity.

- Overall yield: 65–75% from pyridine precursor.

Comparative Analysis of Synthetic Methods

Advantages of Oxidation-Reduction Route:

- Higher yield due to efficient oxynitride intermediate.

- Avoids pyridine hydrogenation, reducing equipment costs.

Advantages of Hydrogenation-Esterification Route:

- Shorter reaction time and fewer purification steps.

- Compatible with chiral resolution for enantiopure products.

Mechanistic Insights and Stereochemical Control

Trans-Selectivity in Piperidine Formation

Both methods favor the trans-diastereomer due to steric hindrance during ring closure. In the hydrogenation route, the axial addition of hydrogen to the pyridine ring minimizes 1,3-diaxial interactions, stabilizing the trans configuration. Similarly, oxidation-reduction avoids cis byproducts through selective crystallization.

Role of Acid Catalysts in Esterification

Thionyl chloride protonates the carboxylic acid, forming a reactive acyl chloride intermediate that rapidly reacts with benzyl alcohol. This step avoids racemization, preserving the trans geometry.

Industrial-Scale Considerations

Cost Efficiency

The hydrogenation-esterification route is more cost-effective for large-scale production due to lower catalyst consumption and faster cycle times. However, the oxidation-reduction method provides higher yields for small batches.

Environmental Impact

Both methods require dichloromethane and methanol, necessitating solvent recovery systems. The hydrogenation route generates less waste, as it avoids nitro intermediates.

Chemical Reactions Analysis

Types of Reactions

Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include benzyl alcohols, carboxylic acids, and various substituted piperidine derivatives. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to derivatives with enhanced biological activity .

- It has been investigated as an intermediate in synthesizing piperidine derivatives that exhibit potential therapeutic effects against diseases such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

-

Antimicrobial Activity :

- Case studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, structural modifications have led to compounds with improved lipophilicity and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Research :

Mechanism of Action

The mechanism of action of Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The compound’s effects are mediated through pathways involving neurotransmitter receptors and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on molecular features, physicochemical properties, and hazard profiles.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Structural Differences: The target compound contains a six-membered piperidine ring with a trans-4-methyl group, distinguishing it from the five-membered pyrrolidine in Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride . Compared to (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride, the target compound replaces the methyl ester with a benzyl ester, enhancing lipophilicity and steric bulk .

Physicochemical Properties: The target compound’s predicted pKa (6.30) suggests moderate basicity, aligning with typical piperidine derivatives. In contrast, 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride’s phenolic hydroxyl group (pKa ~10) would confer higher acidity . Density and boiling point predictions for the target compound are consistent with aromatic esters but lack experimental validation .

Hazard Profiles: All compared compounds are hydrochloride salts, contributing to irritant properties. For example, 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride is explicitly noted to cause skin inflammation and respiratory irritation , while Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is classified as an irritant .

Functional Group Impact: The benzyl ester in the target compound and Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride improves stability against hydrolysis compared to methyl esters (e.g., (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride) . The 3-hydroxyphenyl group in 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility relative to the target compound .

Research and Application Context

- Piperidine derivatives are common in CNS-targeting drugs due to blood-brain barrier permeability.

- Benzyl esters are frequently used as protecting groups in synthetic organic chemistry, suggesting utility in multi-step syntheses .

Biological Activity

Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a piperidine ring with a carboxylate and benzyl substituent. The presence of the piperidine moiety is significant as it is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines:

- Breast Cancer : The compound demonstrates notable activity against human breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values ranging from 19.9 to 75.3 µM .

- Ovarian Cancer : In ovarian cancer models (COV318 and OVCAR-3), it also shows promising results, indicating its potential for further development in cancer therapies .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | 31.5 |

| OVCAR-3 | 43.9 |

The compound acts as a reversible inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system. Studies indicate that it interacts with MAGL through competitive inhibition, enhancing its potential as an analgesic and anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

- Modification of Substituents : Altering the benzoyl portion can significantly affect the binding affinity to MAGL.

- Hydroxyl Group Positioning : The introduction of hydroxyl groups at specific positions on the phenolic ring has been shown to improve interaction with the enzyme's active site, leading to increased potency .

Table 2: SAR Insights for Benzyl Piperidine Derivatives

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group (meta) | Increased MAGL inhibition |

| p-Methoxy Group Removal | Enhanced binding affinity |

| Para Position Changes | Variable effects on potency |

Case Studies

A comprehensive study involving various derivatives of benzyl piperidine highlighted that compounds with specific substitutions exhibited enhanced anticancer properties. For example, one derivative demonstrated an IC50 value as low as 0.84 µM against MAGL, showing significant selectivity compared to other enzymes in the endocannabinoid system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.